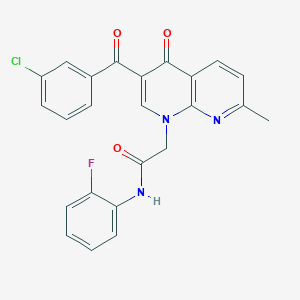

![molecular formula C10H9N3O2S B2975517 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanylacetamide CAS No. 872722-99-1](/img/structure/B2975517.png)

2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanylacetamide, also known as FPS-ZM1, is a small molecule inhibitor that targets the μ-opioid receptor. It was first identified in 2009 by researchers at the University of California, San Francisco, and has since been the subject of extensive scientific research.

Applications De Recherche Scientifique

Antifungal Applications

The compound 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanylacetamide has been found to inhibit the growth of yeast-like fungi such as Candida albicans at certain concentrations, indicating potential use in antifungal treatments .

Molecular Mechanistic Investigations

Studies involving similar furan-functionalized compounds have focused on understanding their molecular mechanisms, which could be relevant for the development of new drugs or chemical probes .

Material Science

Furan derivatives have found applications in material science, particularly in the synthesis of carboxylic acid-functionalised compounds, which could suggest potential uses for our compound in creating new materials or coatings .

Coordination Chemistry

Similar furan-containing bipyridine compounds have been used to synthesize new heteroleptic Cu(I) complexes, indicating possible applications in coordination chemistry and catalysis .

Synthesis of New Compounds

The furan moiety is often used in the synthesis of new racemic compounds, which could imply that 2-[6-(Furan-2-yl)pyridazin-3-yl]sulfanylacetamide may serve as a precursor or intermediate in the synthesis of novel chemical entities .

Antibacterial Activity

Recent advances in the synthesis of furan derivatives have shown antibacterial activity, suggesting that our compound may also possess such properties and could be explored for antibacterial drug development .

Mécanisme D'action

Target of Action

It is known that pyridazin-3(2h)-one derivatives, which include this compound, have attracted the attention of medicinal chemists due to their diverse pharmacological activities .

Mode of Action

Pyridazin-3(2h)-one derivatives are known for their diverse pharmacological activities, suggesting a complex interaction with various biological targets .

Biochemical Pathways

Pyridazin-3(2h)-one derivatives have been associated with a wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities .

Result of Action

Pyridazin-3(2h)-one derivatives have been associated with a wide range of pharmacological properties .

Propriétés

IUPAC Name |

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2S/c11-9(14)6-16-10-4-3-7(12-13-10)8-2-1-5-15-8/h1-5H,6H2,(H2,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSCQNZFDULJLGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(furan-2-yl)methyl]propanamide](/img/structure/B2975435.png)

![N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2975441.png)

![5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2975444.png)

![2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2975448.png)

![5-Methyl-7-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2975449.png)

![(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2975453.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)